tert-Butyl (3-bromo-4,5-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate
CAS No.:
Cat. No.: VC15894906
Molecular Formula: C17H15BrCl2FN3O2
Molecular Weight: 463.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15BrCl2FN3O2 |
|---|---|
| Molecular Weight | 463.1 g/mol |
| IUPAC Name | tert-butyl N-(3-bromo-4,5-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)-N-methylcarbamate |
| Standard InChI | InChI=1S/C17H15BrCl2FN3O2/c1-17(2,3)26-16(25)24(4)9-5-8(21)13(20)10-11-12(19)7(18)6-22-15(11)23-14(9)10/h5-6H,1-4H3,(H,22,23) |
| Standard InChI Key | PVFZBWRZCCNJBZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1=CC(=C(C2=C1NC3=NC=C(C(=C23)Cl)Br)Cl)F |
Introduction
tert-Butyl (3-bromo-4,5-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate is a complex organic compound belonging to the pyridoindole derivatives class. It is characterized by its unique molecular structure, which includes multiple halogen substituents and a carbamate functional group. This compound has a molecular formula of C17H15BrCl2FN3O2 and a molecular weight of approximately 463.1 g/mol.
Synthesis
The synthesis of tert-Butyl (3-bromo-4,5-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate typically involves multiple steps, including the formation of the pyridoindole core and the introduction of the carbamate group. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.
Potential Applications
This compound has potential applications in medicinal chemistry due to its diverse biological activities. The presence of multiple halogen substituents and a carbamate group may enhance its reactivity and selectivity towards specific biological targets.
| Potential Application | Description |
|---|---|
| Medicinal Chemistry | Potential therapeutic applications due to its biological activity |
| Drug Development | Modification of the compound for specific therapeutic uses |
Research Findings
Research on tert-Butyl (3-bromo-4,5-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate is ongoing, with a focus on understanding its mechanism of action and biological effects. Further studies are needed to elucidate its efficacy and potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume